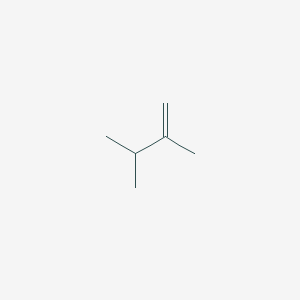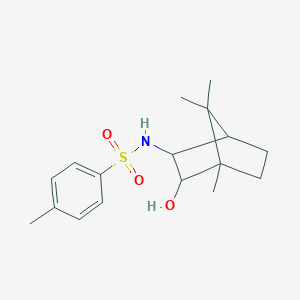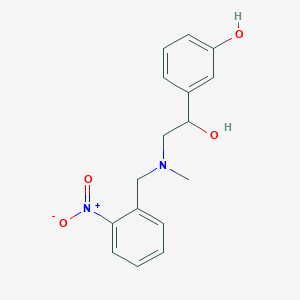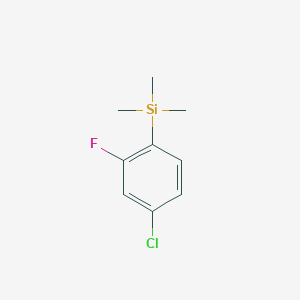
2,3-Dimethyl-1-butene
概述
描述
2,3-Dimethyl-1-butene is an organic compound with the molecular formula C6H12. It is a colorless liquid at room temperature and is one of the isomers of dimethylbutene. This compound is known for its use as a precursor in the synthesis of various chemicals, including fragrances like tonalide .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1-butene can be synthesized through the dimerization of propylene. This process involves the use of a nickel catalyst to facilitate the oligomerization and dimerization of propylene .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same dimerization process. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process is carried out in the presence of a nickel catalyst at elevated temperatures and pressures .
化学反应分析
Types of Reactions: 2,3-Dimethyl-1-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.
Polymerization: It can undergo polymerization reactions to form polymers.
Common Reagents and Conditions:
Oxidation: Reagents like chlorine promoted silver (III) oxygen adatoms are used for selective oxidation.
Addition Reactions: Halogens such as chlorine and bromine are commonly used under controlled conditions.
Polymerization: Catalysts like palladium-diimine are used for copolymerization with ethylene.
Major Products Formed:
Epoxides: Formed through oxidation.
Halogenated Compounds: Formed through addition reactions.
Polymers: Formed through polymerization reactions.
科学研究应用
2,3-Dimethyl-1-butene has several applications in scientific research:
作用机制
The mechanism of action of 2,3-Dimethyl-1-butene involves its reactivity with various chemical species. For example, in oxidation reactions, the compound reacts with oxygen adatoms to form epoxides. In polymerization reactions, it undergoes chain-walking catalysis to form polymers . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
- 2,3-Dimethyl-2-butene
- 3,3-Dimethyl-1-butene
- 2-Methyl-1-butene
- 2,3-Dimethyl-1,3-butadiene
Comparison: 2,3-Dimethyl-1-butene is unique due to its specific structure, which influences its reactivity and applications. For instance, compared to 2,3-Dimethyl-2-butene, this compound has different reactivity in addition and polymerization reactions . Its use as a precursor in fragrance synthesis also sets it apart from other similar compounds .
属性
IUPAC Name |
2,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5(2)6(3)4/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWIWYDDISJUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073195 | |
| Record name | 1-Butene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dimethyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
252.0 [mmHg] | |
| Record name | 2,3-Dimethyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-78-0, 27416-06-4 | |
| Record name | 2,3-Dimethyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylbut-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027416064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYL-1-BUTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLBUT-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82885MLV85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dimethyl-1-butene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: Are there different conformations of this compound?
A2: Yes, infrared and Raman spectroscopic studies have confirmed the existence of two stable conformations of this compound. []
Q3: What is known about the thermal properties of this compound?
A3: Research has determined experimental values for thermal conductivity (λ) and thermal diffusivity (a) of this compound within a temperature range of -15 °C to 65 °C under atmospheric or saturation pressure. []
Q4: How does this compound react with ozone?
A4: The gas-phase reaction of this compound with ozone has been extensively studied. The reaction yields 3-methyl-2-butanone, formaldehyde, and hydroxyl radicals, with the primary ozonide decomposing preferentially to formaldehyde and the dialkyl-substituted biradical. [, ]
Q5: What are the products of the reaction between this compound and the hydroxyl radical in the presence of nitric oxide?
A5: This reaction generates acetone, 3-methyl-2-butanone, and formaldehyde as products. The product yields suggest a complex reaction mechanism involving isomerization and reaction with oxygen. []
Q6: How does this compound participate in photosubstitution reactions?
A6: this compound has been shown to undergo photosubstitution reactions with dicyanobenzenes like 1,4-dicyanobenzene and 1,2-dicyanobenzene upon irradiation in acetonitrile solution, leading to the substitution of a cyano group on the aromatic ring. []
Q7: Can this compound undergo polymerization?
A7: Yes, this compound can undergo radiation-induced polymerization, although under extremely dry conditions, it primarily yields oily low molecular weight polymers due to the low propagation rate constant. [] Additionally, it can be thermally polymerized under high pressures. []
Q8: What is the role of this compound in the synthesis of dialkylphosphinic acids?
A8: this compound serves as a starting material (olefin A) in the synthesis of nonsymmetric dialkylphosphinic acids, such as (2,3-dimethylbutyl)(2,4,4′-trimethylpentyl)phosphinic acid. []
Q9: Can this compound be produced catalytically?
A9: Yes, this compound can be selectively produced via the dimerization of propene using highly active nickel-phosphine catalysts in the presence of sulfonic acids or dialkyl sulfates. [, ] Additionally, it can be produced through the selective hydrogenation of 2,3-dimethylbutadiene using silica-supported copper nanoparticles. []
Q10: What factors influence the selectivity of 2,3-dimethylbutene isomers in catalytic dimerization?
A10: The ratio of this compound (DMB-1) to 2,3-dimethyl-2-butene (DMB-2) can be controlled by adjusting the molar ratios of catalyst components in nickel-phosphine systems without significantly impacting the catalyst's activity (turnover number). [, ]
Q11: How is this compound used in ene reactions?
A11: this compound has been shown to undergo ene reactions with methyl acrylate under Lewis acid catalysis, contradicting earlier reports of cyclobutane formation. []
Q12: Have there been any computational studies on this compound?
A12: Yes, density functional theory (DFT) calculations have been employed to investigate the epoxidation of this compound with titanium(IV)-hydrogen peroxide and tin(IV)-hydrogen peroxide catalytic systems. []
Q13: How do structural modifications of this compound affect its reactivity?
A13: Studies on the ozonolysis of alkenes, including this compound, have shown that substituent effects, particularly steric hindrance, play a significant role in determining the reactivity of the alkene towards ozone. []
Q14: Are there any applications of this compound in material science?
A14: this compound has been investigated as a comonomer in the synthesis of chloroprene-containing mixed polysulfones, with studies focusing on their composition and thermal stability. []
Q15: Has the environmental impact of this compound been studied?
A15: While specific ecotoxicological data might be limited, the gas-phase reaction rates of this compound with ozone provide insights into its atmospheric persistence. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)







